L-Glutamic acid diallyl ester (hydrochloride)
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Overview
Description
H-GLU(OALL)-OALL HCL: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a glutamic acid moiety with allyl protecting groups. This compound is often used in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GLU(OALL)-OALL HCL typically involves the protection of the glutamic acid’s carboxyl and amino groups with allyl groups. The process may include:
Protection of the Carboxyl Group: Using allyl alcohol in the presence of a catalyst such as palladium to form the allyl ester.
Protection of the Amino Group: Using allyl chloroformate to form the allyl carbamate.
Formation of the Hydrochloride Salt: Treating the protected glutamic acid derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of H-GLU(OALL)-OALL HCL may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
H-GLU(OALL)-OALL HCL: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of allyl protecting groups using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Palladium Catalysts: Used for deprotection of allyl groups.
Coupling Reagents: Such as carbodiimides (e.g., DCC) for peptide bond formation.
Major Products Formed
Deprotected Glutamic Acid Derivatives: After removal of allyl groups.
Peptides: When coupled with other amino acids.
Scientific Research Applications
H-GLU(OALL)-OALL HCL: is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative.
Biochemical Studies: To study enzyme-substrate interactions.
Pharmaceutical Research: In the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of H-GLU(OALL)-OALL HCL involves its role as a protected amino acid in peptide synthesis. The allyl groups protect the reactive sites during synthesis, which can be selectively removed to allow for further reactions.
Comparison with Similar Compounds
H-GLU(OALL)-OALL HCL: can be compared with other protected amino acid derivatives such as:
Boc-GLU-OH: Boc-protected glutamic acid.
Fmoc-GLU-OH: Fmoc-protected glutamic acid.
Uniqueness
The use of allyl protecting groups in H-GLU(OALL)-OALL HCL provides unique advantages in selective deprotection and compatibility with various synthetic methods.
Conclusion
H-GLU(OALL)-OALL HCL: is a valuable compound in peptide synthesis and biochemical research. Its unique properties and versatility make it an important tool in scientific and industrial applications.
Properties
IUPAC Name |
bis(prop-2-enyl) 2-aminopentanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPKKZRNVXKKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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